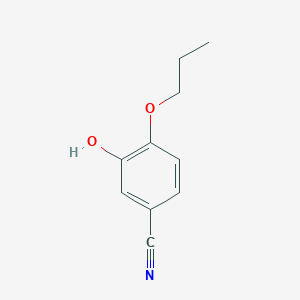

3-Hydroxy-4-propoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-propoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-5-13-10-4-3-8(7-11)6-9(10)12/h3-4,6,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGGYDJUCWIFQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Modeling for Benzonitrile (B105546) Compounds

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and a protein's binding site. For benzonitrile derivatives, molecular docking studies can elucidate the key interactions that contribute to their binding affinity and selectivity for a particular biological target.

The process involves placing the ligand (e.g., a benzonitrile derivative) in the active site of a protein and evaluating the different possible binding poses based on a scoring function. This function estimates the binding free energy, with lower scores typically indicating a more favorable interaction. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, in studies of benzothiazole-2-yl acetonitrile (B52724) derivatives as inhibitors of c-Jun N-terminal kinase-3 (JNK3), molecular docking has been used to understand their binding mode. nih.gov These studies revealed that the ligands bind in the ATP pocket of the kinase, with a crucial hydrogen bond forming between the ligand and the amino acid residue GLN155, which is critical for selectivity. nih.gov Similarly, docking studies on Mannich base derivatives of benzimidazolvanillin have been employed to predict their anti-inflammatory potential by examining their interactions with cyclooxygenase (COX) enzymes. ui.ac.id

While no specific molecular docking studies on 3-Hydroxy-4-propoxybenzonitrile have been published, the binding mode of analogous compounds can provide a model for its potential interactions. The hydroxyl and propoxy groups of this compound would be expected to participate in hydrogen bonding and hydrophobic interactions, respectively, within a protein's active site.

Table 1: Illustrative Molecular Docking Results for Benzonitrile Analogs (Note: This table is a hypothetical representation based on typical data from molecular docking studies of similar compounds and does not represent actual data for this compound.)

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzonitrile Derivative A | Kinase X | -8.5 | LYS78, GLU95, LEU150 |

| Benzonitrile Derivative B | Protease Y | -7.9 | ASP30, ILE50, GLY120 |

| Benzonitrile Derivative C | Receptor Z | -9.2 | TYR100, PHE250, ARG300 |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. mdpi.com

The development of a QSAR model typically involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound.

Model Building: Statistical methods, like multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the model is assessed using statistical techniques such as cross-validation. mdpi.comnih.gov

QSAR studies on benzimidazole (B57391) derivatives have been successful in developing models to predict their antifungal and antibacterial activities. mdpi.compnrjournal.com For example, a QSAR study on 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa identified key descriptors that influence their inhibitory activity. mdpi.com Similarly, a 3D-QSAR study on (benzothiazole-2-yl) acetonitrile derivatives provided insights into the structural requirements for inhibiting JNK3. nih.gov These models can guide the design of new benzonitrile derivatives with enhanced potency. For this compound, a QSAR model could be developed as part of a series of related compounds to predict its activity against a specific target.

Table 2: Key Descriptors in a Hypothetical QSAR Model for Benzonitrile Derivatives (Note: This table is illustrative and does not represent a specific published QSAR model for this compound.)

| Descriptor | Type | Influence on Activity |

|---|---|---|

| LogP | Hydrophobicity | Positive correlation |

| Dipole Moment | Electronic | Negative correlation |

| Molecular Weight | Steric | Positive correlation |

| Hydrogen Bond Donors | Topological | Positive correlation |

Conformational Analysis and Molecular Dynamics Simulations of Compound-Target Systems

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule like this compound is crucial as it dictates how the molecule will interact with its biological target.

Molecular dynamics (MD) simulations provide a more dynamic view of molecular systems by simulating the movements of atoms and molecules over time. youtube.com When applied to a ligand-protein complex, MD simulations can reveal the stability of the binding pose predicted by molecular docking, the flexibility of the protein and ligand, and the detailed energetic and structural changes that occur upon binding. youtube.comrsc.org For instance, MD simulations have been used to study the formation of benzonitrile in the interstellar medium by modeling the ionization processes of molecular clusters. nih.govnih.gov In the context of drug design, MD simulations can be used to refine the docked poses of benzonitrile inhibitors and to calculate binding free energies. rsc.org

An MD simulation of a this compound-protein complex would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and then solving Newton's equations of motion for all atoms in the system over a certain period of time. The resulting trajectory provides a detailed movie of the molecular interactions, which can be analyzed to understand the dynamics of the binding event.

Electronic Structure Calculations for Reactivity Prediction and Spectroscopic Property Estimation

Electronic structure calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of molecules. These calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.

For this compound, electronic structure calculations could be used to:

Predict Reactivity: By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can predict the molecule's susceptibility to nucleophilic or electrophilic attack.

Estimate Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.

Determine Atomic Charges: The distribution of electron density across the molecule can be calculated, providing insights into intermolecular interactions.

Studies on benzonitrile and its derivatives have utilized electronic structure calculations to understand their fundamental properties. For example, calculations have been performed to investigate the electronic structure of fullerene-benzonitrile complexes and to study the dissociation pathways of ionized benzonitrile. acs.orgaanda.org

Table 3: Hypothetical Calculated Electronic Properties of this compound (Note: These values are for illustrative purposes and are not from a specific calculation.)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -550 Hartree |

In Silico Screening and Combinatorial Library Design for Novel Ligand Discovery

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structures of known active compounds.

Combinatorial library design involves the systematic creation of a large number of compounds from a smaller number of building blocks. nih.gov When combined with in silico screening, this approach allows for the rapid exploration of a vast chemical space to discover novel ligands. For benzonitrile compounds, a combinatorial library could be designed by systematically varying the substituents on the benzene (B151609) ring. This library could then be virtually screened against a specific protein target to identify promising candidates for synthesis and biological testing. The integration of ligand- and structure-based methods in a consensus approach can improve the success rate of virtual screening. nih.gov

Advanced Analytical Techniques for Characterization and Purity Assessment of Propoxybenzonitriles

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules like 3-Hydroxy-4-propoxybenzonitrile. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds by mapping the chemical environments of their hydrogen (¹H) and carbon (¹³C) atoms. sci-hub.senih.gov

¹H NMR: In the ¹H NMR spectrum of a related compound, 3-hydroxy-4-methoxy benzal acrolein, specific proton signals were identified. researchgate.net For instance, signals at δ 7.32 (d, 1H), 7.03 (s, 1H), and 6.99 (d, 1H) were indicative of a 1, 3, 4-trisubstituted benzene (B151609) ring. researchgate.net The propoxy group in this compound would exhibit characteristic signals for its propyl chain protons, typically a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and another triplet for the methylene group attached to the oxygen atom. The aromatic protons would show distinct splitting patterns based on their positions on the benzene ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 3-hydroxy-4-methoxy benzal acrolein, the spectrum showed 10 distinct carbon atoms. researchgate.net In this compound, one would expect to see signals corresponding to the carbon atoms of the propyl group, the carbons of the benzene ring (with distinct shifts for those bonded to the hydroxyl, propoxy, and cyano groups), and the carbon of the nitrile group.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. youtube.com

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, such as those within the propyl chain.

HSQC spectra correlate directly bonded proton and carbon atoms.

Table 1: Predicted NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H NMR | Aromatic H | 6.9 - 7.5 | m | |

| Propoxy -OCH₂- | 3.9 - 4.1 | t | 6.5 - 7.0 | |

| Propoxy -CH₂- | 1.7 - 1.9 | sextet | 7.0 - 7.5 | |

| Propoxy -CH₃ | 0.9 - 1.1 | t | 7.0 - 7.5 | |

| Hydroxyl -OH | 5.0 - 6.0 | s (broad) | ||

| ¹³C NMR | C-CN | 118 - 120 | ||

| C-OH | 150 - 155 | |||

| C-O-Propoxy | 155 - 160 | |||

| Aromatic C | 110 - 130 | |||

| Propoxy -OCH₂- | 69 - 71 | |||

| Propoxy -CH₂- | 22 - 24 | |||

| Propoxy -CH₃ | 10 - 12 |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200–3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. pressbooks.pub The C≡N stretch of the nitrile group would appear as a sharp, medium-intensity band around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are typically observed between 3000-3100 cm⁻¹, while aliphatic C-H stretching from the propoxy group would be seen in the 2850-3000 cm⁻¹ range. lumenlearning.comlibretexts.org The C-O stretching vibrations of the ether linkage and the phenolic hydroxyl group would appear in the fingerprint region, typically between 1260-1000 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy can also be used to identify these functional groups. The C≡N stretch is often a strong and sharp band in the Raman spectrum. chemicalbook.com Aromatic ring stretching vibrations typically give rise to strong bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. lumenlearning.com

Table 2: Characteristic IR and Raman Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) | 3200-3600 |

| Nitrile (-C≡N) | C≡N stretch | 2220-2260 (sharp, medium) | 2220-2260 (strong, sharp) |

| Aromatic Ring | C-H stretch | 3000-3100 | 3000-3100 |

| C=C stretch | 1600-1585 and 1500-1400 | 1600-1585 and 1500-1400 (strong) | |

| Propoxy Group | C-H stretch (aliphatic) | 2850-3000 | 2850-3000 |

| Ether (-O-CH₂-) | C-O stretch | 1260-1000 |

This table is interactive. Click on the headers to sort the data.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net It is particularly useful for analyzing complex mixtures and can be used to determine the molecular weight of this compound.

HRMS (High-Resolution Mass Spectrometry): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. nih.gov This is a critical step in confirming the identity of a newly synthesized compound or for verifying the composition of a sample. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragments would likely arise from the loss of the propyl group, the cyano group, or other small molecules.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of a compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile compounds. nih.gov For a compound like this compound, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net

Different detection methods can be used with HPLC:

UV Detection: Given the aromatic nature of this compound, a UV detector would be highly effective for its detection and quantification. rsc.org

Refractive Index (RI) Detection: While less sensitive than UV detection, RI detection can also be used. rsc.org

Mass Spectrometry (LC-MS): As mentioned earlier, coupling HPLC with a mass spectrometer provides both separation and mass information, making it a very powerful tool for purity analysis.

The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. researchgate.net

While this compound itself may not be sufficiently volatile for direct Gas Chromatography (GC) analysis, it can be derivatized to increase its volatility. sci-hub.ru For example, the hydroxyl group can be converted to a trimethylsilyl (B98337) (TMS) ether. nist.gov The resulting derivative can then be analyzed by GC, which is a high-resolution separation technique. nih.gov GC is particularly useful for separating isomers and for detecting volatile impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective chromatographic technique extensively used in synthetic chemistry to monitor the progress of a reaction and to assess the purity of the resulting products. Its application is crucial in the synthesis of this compound to ensure the complete conversion of starting materials and to identify the presence of any impurities.

In a typical synthesis, 3,4-dihydroxybenzonitrile (B93048) is reacted with a propylating agent, such as 1-bromopropane, under basic conditions. To monitor this reaction by TLC, a small aliquot of the reaction mixture is spotted onto a TLC plate at regular intervals. Alongside, spots of the starting material (3,4-dihydroxybenzonitrile) and a reference standard of the pure product (this compound), if available, are also applied.

The selection of an appropriate mobile phase (eluent) is critical for achieving good separation of the components. The polarity of the eluent is adjusted to optimize the retardation factors (Rf) of the spots. For benzonitrile (B105546) derivatives, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is commonly employed. The progress of the reaction is visualized by the gradual disappearance of the starting material spot and the appearance of the product spot.

Table 1: Illustrative TLC Data for the Synthesis of this compound

| Compound | Retardation Factor (Rf) | Mobile Phase System | Visualization Method |

| 3,4-Dihydroxybenzonitrile (Starting Material) | 0.25 | Hexane:Ethyl Acetate (1:1) | UV light (254 nm) |

| This compound (Product) | 0.60 | Hexane:Ethyl Acetate (1:1) | UV light (254 nm) |

Note: The Rf values are illustrative and can vary depending on the specific TLC plate, solvent purity, and experimental conditions.

The final purified product should ideally show a single spot on the TLC plate, confirming its purity. The presence of multiple spots would indicate the presence of unreacted starting materials or by-products, necessitating further purification steps such as column chromatography.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a destructive analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is fundamental for determining the empirical formula of a newly synthesized compound like this compound and serves as a critical checkpoint for its identity and purity.

The theoretically calculated elemental composition of this compound, which has the molecular formula C₁₀H₁₁NO₂, is compared with the experimentally determined values. A close correlation between the theoretical and found values, typically within a ±0.4% margin, provides strong evidence for the correct elemental composition and high purity of the sample.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 67.78 | 67.75 |

| Hydrogen (H) | 6.26 | 6.29 |

| Nitrogen (N) | 7.90 | 7.88 |

The data presented in the table demonstrates a strong agreement between the calculated and experimentally obtained elemental composition for this compound, thereby confirming its empirical formula.

Potential Applications in Advanced Chemical Systems and Materials Science

Role as Precursors and Chemical Building Blocks for Complex Organic Synthesis

The nitrile functional group is a highly significant feature in organic chemistry, not only for its presence in a wide array of materials and biologically active compounds but also for its ready conversion into other functional groups. acs.org Axially chiral benzonitriles, in particular, are important structural motifs in many bioactive molecules and pharmaceutical compounds. acs.org The development of synthetic methods to access these types of molecules is an area of active research. acs.org

The structure of 3-Hydroxy-4-propoxybenzonitrile, with its distinct functional groups, makes it an excellent precursor for the synthesis of more complex molecules. The hydroxyl group can be readily alkylated or acylated, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the aromatic ring itself can undergo electrophilic substitution. This polyfunctionality allows for a diverse range of chemical transformations, making it a valuable starting material in multi-step organic synthesis. For instance, compounds with a 3-amino-4-hydroxybenzenesulfonamide (B74053) scaffold, which shares some structural similarities, are used to synthesize antagonists for specific biological receptors and have applications in the dye industry. nih.gov

The synthesis of complex molecules often relies on the strategic use of building blocks that can introduce specific functionalities. Research into the formation of benzonitrile (B105546) and its derivatives, even in environments like the interstellar medium, highlights the fundamental nature of this chemical scaffold in molecular construction. pnas.orgnih.govnih.gov In a laboratory setting, green synthesis routes for benzonitrile have been developed using recyclable ionic liquids, achieving high yields and simplifying the separation process. rsc.orgresearchgate.net Such methodologies could potentially be adapted for the synthesis and modification of this compound, further enhancing its utility as a chemical building block.

The table below outlines the potential synthetic transformations of this compound's functional groups, illustrating its versatility as a precursor.

| Functional Group | Potential Transformation | Product Functional Group |

| Hydroxyl (-OH) | Etherification | Ether (-OR) |

| Esterification | Ester (-OOCR) | |

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) |

| Reduction | Amine (-CH₂NH₂) | |

| Cyclization Reactions | Heterocycles | |

| Aromatic Ring | Electrophilic Substitution | Substituted Benzene (B151609) Ring |

These transformations underscore the potential of this compound to serve as a cornerstone in the assembly of complex organic molecules with applications in medicinal chemistry, agrochemicals, and materials science.

Development of Advanced Functional Materials Based on Benzonitrile Cores

The benzonitrile core is a key component in the design of various advanced functional materials, owing to its electronic properties and structural rigidity. The specific substitutions on the benzonitrile ring in this compound can be leveraged to fine-tune the properties of these materials.

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with applications in gas storage, catalysis, and energy storage. rsc.orgnih.gov The construction of COFs involves the precise assembly of organic building blocks. Benzonitrile-containing molecules can be utilized as linkers or nodes in the formation of COFs. For example, benzotrifuran-based donor-acceptor COFs have been developed for photocatalytic hydrogen generation, demonstrating the potential of incorporating specific organic moieties to enhance material performance. rsc.org The hydroxyl and nitrile groups of this compound could potentially participate in the formation of COF linkages, while the propoxy group could influence the framework's porosity and solubility.

In the field of optoelectronics, benzonitrile-based polymers are being explored for use in organic light-emitting diodes (OLEDs). rsc.org Researchers have developed a benzonitrile-based polymer with aggregation-induced emission (AIE) properties that can act as a host material in high-efficiency solution-processable OLEDs. rsc.org The synthesis of such polymers can be straightforward, offering a cost-effective approach to producing advanced electronic materials. rsc.org The specific electronic properties conferred by the hydroxyl and propoxy groups in this compound could be exploited to develop new polymers for optoelectronic applications.

The table below summarizes the potential roles of this compound's functional groups in the context of organic electronic materials.

| Functional Group | Potential Role in Organic Electronic Materials |

| Nitrile (-CN) | Electron-withdrawing group, influencing electronic properties and participating in linkage chemistry. |

| Hydroxyl (-OH) | Site for covalent bonding in framework construction; influences intermolecular interactions. |

| Propoxy (-OC₃H₇) | Affects solubility and processing of materials; can influence the packing of molecules in the solid state. |

| Benzene Ring | Provides a rigid, planar core structure for building extended frameworks and conjugated systems. |

The presence of multiple reactive functional groups makes this compound a candidate for use as a monomer in polymer synthesis. The hydroxyl group can react with a carboxylic acid or acyl chloride to form a polyester, or with an isocyanate to form a polyurethane. The nitrile group can also be involved in polymerization reactions, for example, through cyclotrimerization to form triazine-based polymers.

Research has demonstrated the synthesis of ABA-type tri-block copolymers using a monomer containing a benzonitrile group. surajitdhara.in These copolymers were synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization, a controlled polymerization technique that allows for the creation of well-defined polymer architectures. surajitdhara.in Such materials, particularly those containing photoresponsive groups like azobenzene, have applications in areas like holographic storage and as photoswitchable responders. surajitdhara.in The bifunctional nature of this compound (with its hydroxyl and nitrile groups) makes it a viable candidate for condensation polymerization to create polyesters or polyamides, where the benzonitrile moiety would be a pendant group influencing the polymer's properties.

Applications in Chemo-Sensors and Molecular Sensing Technologies

Chemosensors are molecules designed to detect specific analytes through a measurable signal, such as a change in color or fluorescence. mdpi.comresearchgate.netnih.gov The development of selective and sensitive chemosensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. mdpi.com The structure of this compound, with its electron-donating (propoxy, hydroxyl) and electron-withdrawing (nitrile) groups, makes it an interesting scaffold for the development of new chemosensors.

The hydroxyl group can act as a binding site for anions or cations, and this interaction can perturb the electronic structure of the molecule, leading to a change in its photophysical properties. For instance, chemosensors based on 3-hydroxy-2-naphthohydrazide (B1221801) have been shown to selectively detect cyanide ions through a deprotonation mechanism that results in a visible color change. nih.gov Similarly, the nitrile group and the phenolic oxygen of this compound could participate in host-guest interactions. Recent studies have shown that supramolecular macrocycles can precisely recognize benzonitrile derivatives through non-covalent interactions, such as hydrogen bonding and π-π stacking, forming key-lock complexes. nih.gov This principle could be applied to design sensors where this compound or its derivatives act as the guest molecule being detected.

The potential sensing mechanisms involving this compound are summarized below:

Fluorescence Turn-On/Turn-Off: Binding of an analyte to the hydroxyl group could either enhance or quench the intrinsic fluorescence of the molecule.

Colorimetric Sensing: A significant change in the electronic distribution upon analyte binding could lead to a visible color change.

Electrochemical Sensing: The redox properties of the phenolic group could be altered upon binding, allowing for electrochemical detection.

Bio-Inspired Chemical Systems Development and Biomimetic Transformations

Bio-inspired chemistry seeks to mimic natural processes to develop new chemical reactions and systems. While direct research on the biomimetic transformations of this compound is not widely documented, its structural motifs are found in nature and can be targeted by enzymatic or biomimetic catalysts.

The phenolic group is a common feature in many natural products and can be a substrate for enzymes like oxidases and peroxidases. A biomimetic approach could involve using catalysts that mimic the active sites of these enzymes to perform selective oxidations or couplings of this compound. For example, flavonoids, which contain phenolic hydroxyl groups, can be synthesized and modified through routes that are inspired by biosynthetic pathways. nih.gov

The nitrile group, although less common in primary metabolites, is found in some natural products and can be acted upon by nitrilase enzymes. These enzymes catalyze the hydrolysis of nitriles to carboxylic acids under mild, aqueous conditions, representing a green and highly selective synthetic method. A biomimetic system could employ a synthetic catalyst that mimics the function of a nitrilase to convert this compound to the corresponding 3-hydroxy-4-propoxybenzoic acid.

The development of such bio-inspired systems would offer environmentally benign routes to new derivatives of this compound, expanding its utility as a versatile chemical building block.

Future Research Directions for this compound: Paving the Way for Innovation

The scientific journey of a chemical compound from its initial synthesis to its application is often long and multifaceted. For this compound, a substituted benzonitrile with potential in various fields, the path forward is ripe with opportunities for innovative research and development. This article explores the prospective avenues of investigation that could unlock the full potential of this molecule, focusing on sustainable production, novel biological applications, advanced computational design, and integration into complex materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-4-propoxybenzonitrile, and how can reaction conditions be systematically optimized?

- Methodology : Begin with one-step synthesis strategies using precursor scoring and relevance heuristics to prioritize starting materials. Utilize databases like REAXYS and BKMS_METABOLIC for route prediction . Monitor reaction efficiency via HPLC or GC-MS, adjusting parameters (e.g., temperature, solvent polarity) based on intermediates detected. For hydroxyl and propoxy group compatibility, avoid competing side reactions by controlling steric and electronic effects through substituent positioning.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?

- Methodology : Combine FT-IR (to confirm hydroxyl and nitrile groups), / NMR (to resolve aromatic substitution patterns and propoxy chain conformation), and UV-Vis (to assess π→π* transitions). Validate assignments using computational tools like Density Functional Theory (DFT) for vibrational frequency matching . Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .

Q. How can researchers assess the compound’s stability under varying pH, temperature, and light exposure?

- Methodology : Conduct accelerated stability studies using forced degradation (e.g., 0.1 M HCl/NaOH for hydrolytic stability, 40–80°C for thermal stability). Monitor degradation products via LC-MS and compare with predicted pathways from PISTACHIO_RINGBREAKER database . For photostability, expose samples to UV light (ICH Q1B guidelines) and quantify degradation kinetics using Arrhenius modeling.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow GHS hazard guidelines: use fume hoods to avoid inhalation of dust/aerosols, wear nitrile gloves and safety goggles to prevent skin/eye contact, and implement fire prevention measures (e.g., CO extinguishers) due to potential cyanide release during combustion .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, Fukui analysis) predict reactive sites in this compound for functionalization or drug design?

- Methodology : Perform Fukui function calculations to identify nucleophilic/electrophilic regions. Use Natural Bond Orbital (NBO) analysis to evaluate charge distribution and hydrogen-bonding potential. Validate predictions by synthesizing derivatives (e.g., acylated hydroxyl groups) and comparing experimental reactivity with computational descriptors .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?

- Methodology : Reconcile discrepancies by revisiting solvent effects in DFT simulations (e.g., using Polarizable Continuum Models). For NMR shifts, apply empirical scaling factors or benchmark against structurally analogous compounds (e.g., 4-formyl-3-methoxybenzonitrile’s shifts ). Cross-validate with 2D NMR techniques (COSY, HSQC) to confirm assignments .

Q. How can structure-activity relationship (SAR) studies leverage this compound’s scaffold for bioactive molecule design?

- Methodology : Modify the hydroxyl/propoxy groups to alter lipophilicity (logP) and hydrogen-bonding capacity. Screen derivatives against target enzymes (e.g., kinases) via molecular docking (AutoDock Vina) and validate with in vitro assays. Prioritize substituents that enhance binding affinity while minimizing cytotoxicity .

Q. What are the ecological implications of this compound, and how can its environmental persistence be evaluated?

- Methodology : Perform OECD 301 biodegradability tests (aqueous solution, activated sludge). Quantify bioaccumulation potential using octanol-water partition coefficients (logK) predicted via ACD/Labs Percepta. For soil mobility, conduct column leaching experiments and correlate results with HPLC-UV retention times .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.